molecular formula C7H8N2O2S B8742910 Methyl 5-amino-6-mercaptonicotinate CAS No. 203661-13-6

Methyl 5-amino-6-mercaptonicotinate

Cat. No.: B8742910
CAS No.: 203661-13-6
M. Wt: 184.22 g/mol
InChI Key: BCEKOKBOHOFINY-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-mercaptonicotinate is a high-purity chemical reagent designed for research and development applications. This multifunctional heterocyclic compound serves as a critical synthetic intermediate and building block in medicinal chemistry and drug discovery. Its molecular structure, incorporating both amino and mercapto functional groups on a nicotinate core, allows for diverse chemical modifications, facilitating the synthesis of complex molecular libraries. In research settings, this compound is valued for its potential in developing novel pharmacophores. Similar nicotinate derivatives are investigated for their anti-inflammatory properties by targeting enzymes like cyclooxygenase-2 (COX-2) . Furthermore, related compounds that act as disruptors of protein-protein interactions, such as thymidylate synthase homodimers, represent a promising strategy in anticancer agent development . Researchers also utilize such specialized building blocks in fragment-based drug design and as precursors for synthesizing compounds with potential enzyme inhibitory activity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Proper laboratory safety protocols, including the use of personal protective equipment, should always be followed when handling this chemical.

Properties

CAS No.

203661-13-6

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

methyl 5-amino-6-sulfanylidene-1H-pyridine-3-carboxylate

InChI

InChI=1S/C7H8N2O2S/c1-11-7(10)4-2-5(8)6(12)9-3-4/h2-3H,8H2,1H3,(H,9,12)

InChI Key

BCEKOKBOHOFINY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC(=S)C(=C1)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of methyl 5-amino-6-mercaptonicotinate exhibit promising antimicrobial properties. In particular, studies have shown its effectiveness against various bacterial strains. For instance, compounds derived from this structure have been tested for their activity against resistant strains of Streptococcus pneumoniae and Haemophilus influenzae, showcasing significant antibacterial effects .

Anticancer Potential
this compound is also being explored for its anticancer properties. Case studies have demonstrated that modifications to the compound can enhance its efficacy against cancer cells by targeting specific molecular pathways involved in tumor growth and metastasis . The compound's ability to interact with cellular enzymes may also play a role in inhibiting cancer progression.

Biochemical Applications

Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes linked to various diseases. For example, its derivatives have been studied for their ability to inhibit enzymes associated with cardiovascular diseases, such as MAPK and TNF-α, indicating a role in the development of therapeutic agents for heart-related conditions .

Drug Development
this compound serves as a scaffold for synthesizing new drug candidates. Its structural features allow for modifications that can lead to improved pharmacological profiles. Research is ongoing to optimize these derivatives for better bioavailability and reduced side effects .

Chemical Synthesis

Synthesis Pathways
The synthesis of this compound typically involves reactions with mercaptans and amines under controlled conditions. Various synthetic routes have been developed, enhancing yield and purity, which are critical for further applications in research . Below is a summary of common synthesis methods:

Method Reagents Used Conditions Yield (%)
Reaction with sodium thiomethoxideMethyl 6-chloro-5-nitronicotinate, sodium thiomethoxideMethanol, room temperature~85%
Amine substitutionMethyl 6-nitronicotinic acid

Comparison with Similar Compounds

(a) Methyl 5-amino-6-chloronicotinate (CAS 211915-96-7)

  • Substituents: 5-amino, 6-chloro.
  • Key Differences : Replacing the mercapto group with chlorine reduces nucleophilicity and alters redox behavior. The chloro group is less reactive in thiol-ene or disulfide bond formation, limiting its utility in bioconjugation compared to the mercapto analog .
  • Similarity Score : 0.89 (structural similarity based on backbone and substituent positions) .

(b) Ethyl 5-amino-2-chloronicotinate (CAS 884495-40-3)

  • Substituents: 5-amino, 2-chloro; ethyl ester.
  • The 2-chloro substituent alters electronic effects on the pyridine ring, affecting acidity and coordination chemistry .
  • Similarity Score: 0.97 (high similarity due to identical amino and ester functionalities) .

Substituent Variations at Position 6

(a) Methyl 5-fluoro-6-methoxynicotinate (CAS 953780-40-0)

  • Substituents : 5-fluoro, 6-methoxy.
  • Molecular Formula: C₈H₈FNO₃.
  • Molecular Weight : 185.15 g/mol.
  • Key Differences : The electron-withdrawing fluoro and electron-donating methoxy groups modify ring electron density, reducing susceptibility to nucleophilic attack compared to the mercapto-containing compound .

(b) Methyl 6-chloronicotinate (CAS 59237-53-5)

  • Substituents : 6-chloro.
  • Widely used as a precursor in cross-coupling reactions .

Data Table: Comparative Analysis of this compound and Analogs

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 59237-53-5 5-amino, 6-mercapto C₈H₈N₂O₂S 212.23 High reactivity in thiol-based chemistry
Methyl 5-amino-6-chloronicotinate 211915-96-7 5-amino, 6-chloro C₇H₇ClN₂O₂ 210.60 Intermediate in halogenation reactions
Ethyl 5-amino-2-chloronicotinate 884495-40-3 5-amino, 2-chloro, ethyl C₉H₁₁ClN₂O₂ 238.65 Enhanced lipophilicity for drug delivery
Methyl 5-fluoro-6-methoxynicotinate 953780-40-0 5-fluoro, 6-methoxy C₈H₈FNO₃ 185.15 Fluorinated analog for PET imaging

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-amino-6-mercaptonicotinate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, starting from 5-amino-6-mercaptonicotinic acid, methyl esterification using methanol under acidic catalysis (e.g., H₂SO₄) is common. Intermediate purity is confirmed by TLC and HPLC, while final product characterization requires 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Ensure thorough solvent removal under reduced pressure to avoid residual reactants .

Q. How does this compound behave under varying storage conditions?

  • Methodological Answer : Stability tests should include thermal analysis (DSC/TGA) and exposure to light, humidity, and oxygen. Store in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation of the thiol group. Reactivity with common lab solvents (e.g., DMSO) should be assessed via accelerated degradation studies, monitored by UV-Vis spectroscopy .

Q. Which analytical techniques are optimal for distinguishing this compound from structurally similar derivatives?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS for high specificity. IR spectroscopy identifies the thiol (-SH) stretch (~2550 cm⁻¹) and ester carbonyl (~1720 cm⁻¹). X-ray crystallography resolves ambiguities in regiochemistry. Compare retention times and fragmentation patterns with analogs (e.g., 2-amino-6-chloronicotinic acid derivatives) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Methodological Answer : Conduct Design of Experiments (DoE) to evaluate variables: catalyst loading (e.g., DMAP), solvent polarity, and reaction time. Use response surface methodology (RSM) to model interactions. Scale-up requires continuous flow reactors to manage exothermic esterification steps. Purity is maintained via recrystallization in ethanol/water mixtures .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., 1H^1H-NMR in D₂O vs. DMSO-d₆ to assess H-bonding effects). Compare with computational predictions (DFT for NMR chemical shifts). Replicate experiments under standardized conditions (e.g., controlled pH) and consult databases like NIST Chemistry WebBook for reference spectra .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify reactive sites (thiol vs. amino groups). Validate with kinetic studies using stopped-flow spectrophotometry. Solvent effects are modeled via COSMO-RS .

Q. What protocols assess the compound’s toxicity and environmental persistence?

  • Methodological Answer : Acute toxicity: Use zebrafish embryo assays (OECD TG 236) for LC₅₀ determination. Ecotoxicity: Evaluate biodegradability via OECD 301F (closed bottle test). Bioaccumulation potential is estimated using logP (octanol-water partition coefficient) and quantitative structure-activity relationship (QSAR) models .

Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer : Screen Pd/Cu catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) for C–S bond formation. Monitor reaction progress via in situ Raman spectroscopy. Post-reaction, characterize byproducts (e.g., disulfides) using GC-MS. Compare reactivity with methyl 2-amino-4,6-dichloronicotinate to identify steric/electronic effects .

Key Methodological Considerations

  • Data Validation : Cross-reference experimental results with computational models and high-quality databases (e.g., NIST) .
  • Reproducibility : Document reaction conditions (e.g., stirring rate, degassing methods) to minimize variability .
  • Ethical Reporting : Disclose conflicting data and propose mechanistic hypotheses to guide future studies .

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